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Introduction

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival.
One such critical pathway is glutaminolysis, the process by which the amino acid glutamine is
converted into metabolites that fuel the tricarboxylic acid (TCA) cycle and support biosynthesis
and redox balance. Glutaminase (GLS), the enzyme catalyzing the first step of this pathway,
has emerged as a promising therapeutic target.[1][2] Glutaminase inhibitors, by blocking this
crucial metabolic node, can induce cancer cell death.[3] However, monotherapy with
glutaminase inhibitors often leads to the development of resistance through the activation of
compensatory metabolic pathways.[1][4]

This has spurred the investigation of glutaminase inhibitors in combination with other
anticancer agents, a strategy that has shown synergistic effects in preclinical and clinical
studies.[5] This document provides detailed application notes and protocols for researchers
exploring the use of glutaminase inhibitors in combination cancer therapy, with a focus on key
combination strategies, experimental design, and data interpretation.

Key Combination Strategies
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Several classes of anti-cancer agents have shown promise when combined with glutaminase
inhibitors. These combinations aim to exploit metabolic vulnerabilities, overcome resistance
mechanisms, and enhance anti-tumor efficacy.

e Immunotherapy: Combining glutaminase inhibitors with immune checkpoint inhibitors (e.g.,
anti-PD-1/PD-L1 antibodies) can enhance anti-tumor immunity. Glutaminase inhibition in the
tumor microenvironment can increase glutamine availability for T-cells, thereby boosting their
activity.[6][7]

o Targeted Therapy:

o mTOR Inhibitors: Inhibition of the mTOR pathway can lead to a compensatory increase in
glutaminolysis. Combining glutaminase inhibitors with mTOR inhibitors (e.g., everolimus)
can therefore create a synthetic lethal interaction in cancer cells.[8]

o PARP Inhibitors: Glutaminase inhibition can induce replication stress, making cancer cells
more susceptible to PARP inhibitors, which target DNA damage repair pathways.[9]

o Receptor Tyrosine Kinase (RTK) Inhibitors: Combining glutaminase inhibitors with RTK
inhibitors (e.g., cabozantinib, erlotinib) has shown synergistic anti-proliferative effects in
various cancer models.[10]

o Chemotherapy: Glutaminase inhibitors can sensitize cancer cells to conventional
chemotherapeutic agents like paclitaxel.[11]

» Other Metabolic Inhibitors: Targeting complementary metabolic pathways, such as glycolysis
with metformin, in combination with glutaminase inhibition can lead to enhanced tumor
reduction.[12][13]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies of
glutaminase inhibitors in combination therapies.

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.benchchem.com/product/b10826351?utm_src=pdf-body
https://www.benchchem.com/product/b10826351?utm_src=pdf-body
https://www.benchchem.com/product/b10826351?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2016.34.15_suppl.4568
https://pmc.ncbi.nlm.nih.gov/articles/PMC7933078/
https://www.benchchem.com/product/b10826351?utm_src=pdf-body
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0259241
https://www.benchchem.com/product/b10826351?utm_src=pdf-body
https://event.on24.com/wcc/r/4352933/C0F5E5906E30AAA085A58020F62A4BC5
https://www.benchchem.com/product/b10826351?utm_src=pdf-body
https://conferences.medicom-publishers.com/content/conference-reports/iacs-6274-is-well-tolerated-and-biologically-active-in-selected-advanced-tumours/
https://www.benchchem.com/product/b10826351?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24523301/
https://www.benchchem.com/product/b10826351?utm_src=pdf-body
https://www.nursingcenter.com/wkhlrp/Handlers/articleContent.pdf?key=pdf_00130989-202106200-00021
https://pmc.ncbi.nlm.nih.gov/articles/PMC5018752/
https://www.benchchem.com/product/b10826351?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10826351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Glutamin . o L
Combinat Cancer Quantitati  Citation(s
ase . Model Outcome
. ion Agent  Type ve Value )
Inhibitor
Clear Cell
Renal Cell
) o Overall
Telaglenast Carcinoma  Clinical
] ] Response
at (CB- Nivolumab (ccRCC) - Trial Rat 24% [11[4]
ate
839) Checkpoint  (Phase I/11)
N (ORR)
Inhibitor-
Naive
Overall
ccRCC - Clinical
] ) Response
Nivolumab Post- Trial 5.9% [1][4]
. Rate
Nivolumab (Phase I/ll)
(ORR)
Overall
Melanoma Clinical
_ , Response
Nivolumab - Post-PD- Trial Rat 5.4% [1][4]
ate
1/PD-L1 (Phase I/11)
(ORR)
Non-Small
Cell Lung o Overall
Clinical
] Cancer ) Response
Nivolumab Trial 0% [1][4]
(NSCLC) - Rate
(Phase I/11)
Post-PD- (ORR)
1/PD-L1
9.2 months
, o Median (vs. 9.3
Metastatic Clinical ]
] ) Progressio  months
Cabozantin  Renal Cell Trial )
) ] n-Free with [14][15][16]
ib Carcinoma  (Phase Il - )
Survival placebo +
(mRCC) CANTATA) o
(PFS) cabozantini
b)
Cabozantin  mRCC Clinical Overall 31% (vs. [14][17]
ib Trial Response 28% with
placebo +
© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8992627/
https://www.onclive.com/view/telaglenastat-plus-everolimus-emerges-as-novel-approach-in-metastatic-rcc
https://pmc.ncbi.nlm.nih.gov/articles/PMC8992627/
https://www.onclive.com/view/telaglenastat-plus-everolimus-emerges-as-novel-approach-in-metastatic-rcc
https://pmc.ncbi.nlm.nih.gov/articles/PMC8992627/
https://www.onclive.com/view/telaglenastat-plus-everolimus-emerges-as-novel-approach-in-metastatic-rcc
https://pmc.ncbi.nlm.nih.gov/articles/PMC8992627/
https://www.onclive.com/view/telaglenastat-plus-everolimus-emerges-as-novel-approach-in-metastatic-rcc
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vivo_Studies_of_CB_839_Telaglenastat.pdf
https://pubmed.ncbi.nlm.nih.gov/33361272/
https://www.researchgate.net/figure/A-diagram-of-the-mTOR-pathway_fig1_8348292
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vivo_Studies_of_CB_839_Telaglenastat.pdf
https://www.researchgate.net/publication/347926481_The_Glutaminase_Inhibitor_CB-839_Telaglenastat_Enhances_the_Antimelanoma_Activity_of_T-Cell-Mediated_Immunotherapies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10826351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

(Phase Il - Rate cabozantini
CANTATA) (ORR) b)
85%
(Combinati
Tumor on) vs.
Renal Cell
) ) Xenograft Growth 51% (CB-
Everolimus  Carcinoma ] o [1]
(Caki-1) Inhibition 839 alone)
(RCC)
(TGI) and 52%
(Everolimu
s alone)
Disease
Clinical
. i Control
Everolimus mRCC Trial 92% [4]
Rate
(Phase Ib)
(DCR)
Median
Clinical Progressio
Everolimus mRCC Trial n-Free 5.8 months  [4]
(Phase Ib) Survival
(PFS)
Triple-
) Tumor 61% (CB-
Negative Xenograft
) ] Growth 839
Paclitaxel Breast (Patient- ) [1]
, Suppressio  monothera
Cancer Derived)
n py)
(TNBC)
o Overall 22% (in
Clinical )
) ) Response heavily
Paclitaxel TNBC Trial [18]
Rate pretreated
(Phase 1) )
(ORR) patients)
o Disease 59% (in
Clinical )
) ) Control heavily
Paclitaxel TNBC Trial [18]
Rate pretreated
(Phase ) ]
(DCR) patients)
Erlotinib NSCLC Cell Lines Combinatio 0.39-0.75 [10]
n Index (Synergy)
© 2025 BenchChem. All rights reserved. 4/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8992627/
https://www.onclive.com/view/telaglenastat-plus-everolimus-emerges-as-novel-approach-in-metastatic-rcc
https://www.onclive.com/view/telaglenastat-plus-everolimus-emerges-as-novel-approach-in-metastatic-rcc
https://pmc.ncbi.nlm.nih.gov/articles/PMC8992627/
https://www.researchgate.net/publication/333029247_Abstract_P6-20-07_Efficacy_and_safety_of_CB-839_a_small_molecule_inhibitor_of_glutaminase_in_combination_with_paclitaxel_in_patients_with_advanced_triple_negative_breast_cancer_TNBC_Initial_findings_f
https://www.researchgate.net/publication/333029247_Abstract_P6-20-07_Efficacy_and_safety_of_CB-839_a_small_molecule_inhibitor_of_glutaminase_in_combination_with_paclitaxel_in_patients_with_advanced_triple_negative_breast_cancer_TNBC_Initial_findings_f
https://conferences.medicom-publishers.com/content/conference-reports/iacs-6274-is-well-tolerated-and-biologically-active-in-selected-advanced-tumours/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10826351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

(Cn
o KRAS- ) Combinatio  0.46
Selumetini Cell Line
mutant n Index (Strong [10]
b (H2122)
NSCLC (Ch Synergy)
) Significantl
Orthotopic
_ _ y greater
) Pancreatic Patient- Tumor ) [12][13][19]
BPTES Metformin ) ) than either
Cancer Derived Reduction [20]
treatment
Xenograft
alone
o Disease
Advanced Clinical
Monothera ] ) Control
IACS-6274 Solid Trial 60% [3][10][12]
py Rate (at 12
Tumors (Phase 1)
weeks)

Note: The table provides a selection of available data. Further details can be found in the cited
literature.

Experimental Protocols
Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the cytotoxic effects of glutaminase inhibitors in
combination with other agents on cancer cell lines.[6]

Materials:

Cancer cell lines (e.g., HT29, SW480, HCT116 for colorectal cancer)

96-well plates

Complete cell culture medium

Glutaminase inhibitor (e.g., CB-839)

Combination agent
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MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) solution (5 mg/mL in
PBS)

DMSO

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10”5 cells/mL (100 pL/well) and
incubate overnight.

Treatment: Treat cells with various concentrations of the glutaminase inhibitor alone, the
combination agent alone, and the combination of both for 48 and 96 hours. Include a vehicle-
treated control group.

MTT Addition: After the incubation period, add 10 pL of MTT solution to each well and
incubate for 4 hours at 37°C.

Formazan Solubilization: Remove the medium and add 100 pL of DMSO to each well to
dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Express data as a percentage of the vehicle-treated control. Calculate the
half-maximal cytotoxic concentration (CC50) for each treatment. Synergy can be assessed
using methods like the Chou-Talalay combination index (CI).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cells treated with a glutaminase inhibitor

combination using flow cytometry.[21][22]

Materials:

Treated and control cells
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e Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide (PI),
and Binding Buffer)

e Phosphate-Buffered Saline (PBS)

e Flow cytometer

Procedure:

o Cell Harvesting: Harvest cells after treatment and wash with cold PBS.

» Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of
approximately 1 x 10”6 cells/mL.

e Staining: Add 5 pL of Annexin V-FITC and 5 pL of Pl to 100 pL of the cell suspension.

 Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

e Analysis: Add 400 uL of 1X Binding Buffer to each tube and analyze immediately by flow
cytometry.

[¢]

Live cells: Annexin V-negative, Pl-negative

[¢]

Early apoptotic cells: Annexin V-positive, Pl-negative

[e]

Late apoptotic/necrotic cells: Annexin V-positive, Pl-positive

o

Necrotic cells: Annexin V-negative, Pl-positive

In Vivo Xenograft Tumor Model

This protocol provides a general workflow for evaluating the anti-tumor efficacy of a
glutaminase inhibitor combination in a mouse xenograft model.[14]

Materials:
e Immunocompromised mice (e.g., nude or SCID mice)

o Cancer cell line for implantation
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Matrigel (optional)

Glutaminase inhibitor (e.g., CB-839)

Combination agent

Vehicle control

Calipers for tumor measurement

Procedure:

Cell Implantation: Subcutaneously inject cancer cells (typically 1-10 x 1076 cells) mixed with
or without Matrigel into the flank of the mice.

e Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers
regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula:
(Length x Width"2) / 2.

o Randomization and Treatment: Once tumors reach a specified size (e.g., 100-200 mma3),
randomize mice into treatment groups (Vehicle, Glutaminase inhibitor alone, Combination
agent alone, Combination therapy).

e Drug Administration: Administer drugs according to the desired schedule and route (e.g., oral
gavage for CB-839).

e Endpoint Analysis: Monitor tumor volume and body weight throughout the study. At the end
of the study (e.g., when tumors in the control group reach a predetermined size), euthanize
the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker
analysis).

Visualizations
Signaling Pathways and Experimental Workflow
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Caption: General experimental workflow for evaluating glutaminase inhibitor combination
therapies.
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Caption: Simplified glutaminolysis pathway and the point of intervention for glutaminase
inhibitors.
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Caption: Crosstalk between mTOR signaling and glutaminolysis, a rationale for combination
therapy.
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Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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